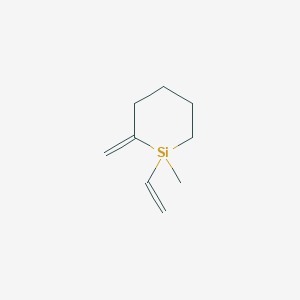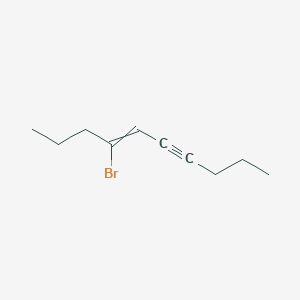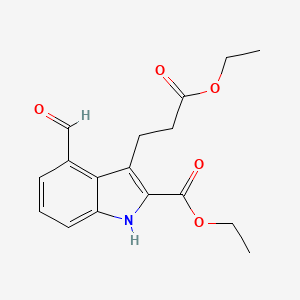
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid The former is a derivative of naphthoquinone, while the latter is a derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromium trioxide or potassium permanganate. The reaction conditions often require an acidic medium and elevated temperatures to facilitate the oxidation process.
Pyridine-3-carboxylic acid can be synthesized through the oxidation of 3-methylpyridine using oxidizing agents like potassium permanganate or nitric acid. The reaction is usually carried out under reflux conditions to ensure complete oxidation.
Industrial Production Methods
Industrial production of these compounds often involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure of 2-methylnaphthalene-1,4-dione to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound can also interact with various enzymes and proteins, affecting their function and activity .
Pyridine-3-carboxylic acid, on the other hand, can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to their potential therapeutic effects .
類似化合物との比較
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): A hydroxy analog of 2-methylnaphthalene-1,4-dione with similar anticancer and antihemorrhagic properties.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features and potential biomedical applications.
Uniqueness
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both naphthoquinone and pyridine derivatives
特性
CAS番号 |
651031-71-9 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8O2.C6H5NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6(9)5-2-1-3-7-4-5/h2-6H,1H3;1-4H,(H,8,9) |
InChIキー |
SDTDEZOKUOYTSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)



![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)



![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
